molecular formula C15H11NO4 B3064593 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- CAS No. 134676-06-5

2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-

Cat. No.: B3064593
CAS No.: 134676-06-5
M. Wt: 269.25 g/mol
InChI Key: GIXFBSIJEBFUBL-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which combines a pyrrolidinedione core with a naphthalenylcarbonyl group, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- involves several steps, typically starting with the preparation of the pyrrolidinedione core. This can be achieved through the reaction of maleic anhydride with ammonia or primary amines under controlled conditions. The resulting intermediate is then reacted with 1-naphthalenylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the naphthalenylcarbonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]- stands out due to its unique combination of a pyrrolidinedione core and a naphthalenylcarbonyl group. Similar compounds include:

    2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-: This compound has a similar structure but with the naphthalenylcarbonyl group attached at a different position, leading to variations in its chemical and biological properties.

    2,5-Pyrrolidinedione derivatives: Other derivatives of pyrrolidinedione with different substituents can exhibit distinct reactivity and applications, highlighting the versatility of the pyrrolidinedione scaffold.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-13-8-9-14(18)16(13)20-15(19)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXFBSIJEBFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423699
Record name 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-06-5
Record name 2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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